molecular formula C11H16BrN B1399695 1-(3-Bromophenyl)pentan-1-amine CAS No. 1249620-29-8

1-(3-Bromophenyl)pentan-1-amine

Cat. No. B1399695
M. Wt: 242.16 g/mol
InChI Key: NYTCERYERGQLNU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-1-amine is a chemical compound with the formula C11H16BrN. It is a derivative of pentan-1-amine, where a bromophenyl group is attached to the first carbon . The compound is part of the amine class of organic compounds, which are characterized by their nitrogen atom .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Bicyclo[1.1.1]pentan-1-amine, a structural analog of 1-(3-Bromophenyl)pentan-1-amine, is significant in medicinal chemistry as a unique and important moiety. A new synthesis route involving the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a flexible and scalable alternative for producing this compound (Goh et al., 2014).

Drug Discovery and Chemical Space Exploration

  • Bicyclo[1.1.1]pentanes, closely related to 1-(3-Bromophenyl)pentan-1-amine, are effective bioisosteres for aromatic rings and tert-butyl groups. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, important for drug discovery and expanding chemical space (Hughes et al., 2019).

Antimicrobial Applications

  • New 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, structurally similar to 1-(3-Bromophenyl)pentan-1-amine, have shown potential as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).

Corrosion Inhibition and Bactericidal Properties

  • Pentane amino derivatives, synthesized via reactions with 1-bromopentanes, have been tested as reagents for suppressing growth of sulfate-reducing bacteria and as anticorrosive substances. These compounds, similar to 1-(3-Bromophenyl)pentan-1-amine, exhibit effective bactericidal and anticorrosive properties (Talybov et al., 2010).

Synthesis of Benzimidazoles

  • o-Bromophenyl isocyanide, an analog of 1-(3-Bromophenyl)pentan-1-amine, reacts with primary amines under catalysis to produce 1-substituted benzimidazoles, important in medicinal chemistry and drug design (Lygin & Meijere, 2009).

Analytical Chemistry

  • The compound's analogs have been studied in reversed-phase ion-pair chromatography, demonstrating their significance in analytical chemistry, particularly in the separation and analysis of antidepressive and neuroleptic amines (Wahlund & Sokolowski, 1978).

properties

IUPAC Name

1-(3-bromophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCERYERGQLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)pentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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